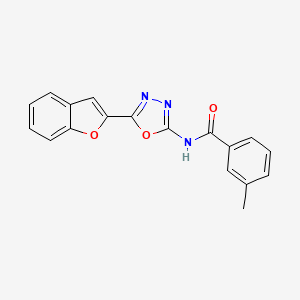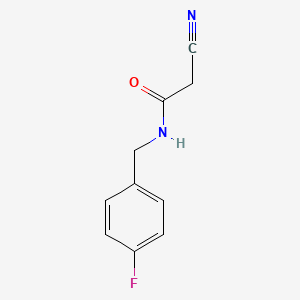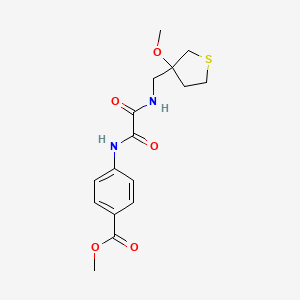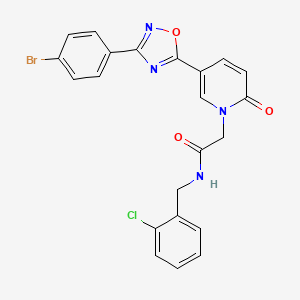![molecular formula C11H13FN2O3 B2919974 Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate CAS No. 1485818-02-7](/img/structure/B2919974.png)
Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate, also known as MAFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MAFP is a formamide derivative of arachidonic acid and has been found to be an effective inhibitor of several enzymes that play a crucial role in various physiological and pathological processes.
Wirkmechanismus
Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate exerts its inhibitory effects on enzymes by irreversibly binding to their active sites. This results in the inhibition of the enzymatic activity and the subsequent downstream effects.
Biochemical and Physiological Effects:
Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have antitumor effects in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate has several advantages for use in lab experiments. It is a potent and selective inhibitor of several enzymes, which makes it an ideal tool for studying their functions. However, Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate has some limitations as well. It is a relatively unstable compound and can undergo hydrolysis in aqueous solutions, which can affect its potency and selectivity.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate. One potential area of research is the development of more stable analogs of Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate that retain its potency and selectivity. Another area of research is the identification of new enzymes that can be targeted by Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate. Additionally, Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate can be studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and pain.
Synthesemethoden
Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate can be synthesized by reacting arachidonic acid with N-(tert-butoxycarbonyl)-2-amino-4-fluorobenzamide in the presence of N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine. The resulting product can then be treated with methyl iodide to obtain Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate has been extensively studied for its potential applications in various scientific fields. It has been found to be an effective inhibitor of several enzymes, including cytosolic phospholipase A2, fatty acid amide hydrolase, and N-acylethanolamine-hydrolyzing acid amidase. These enzymes play a crucial role in various physiological and pathological processes such as inflammation, pain, and cancer.
Eigenschaften
IUPAC Name |
methyl 2-[(2-amino-4-fluorobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-6(11(16)17-2)14-10(15)8-4-3-7(12)5-9(8)13/h3-6H,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYMRUHEXRPFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)
![2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2919893.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2919894.png)


![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)


![3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2919907.png)


![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)

